Product packaging for Formamide, N-(p-hydroxyphenethyl)-(Cat. No.:CAS No. 13062-78-7)

Formamide, N-(p-hydroxyphenethyl)-

Cat. No.: B12003532
CAS No.: 13062-78-7
M. Wt: 165.19 g/mol
InChI Key: ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Chemical Significance of Formamide (B127407) Derivatives

Formamide (CH₃NO) is the simplest amide derived from formic acid and is a fundamental building block in chemical synthesis. wikipedia.orgchemicalbook.com Historically, its production has evolved from methods like heating carbon dioxide and ammonia (B1221849) under pressure to more common contemporary processes involving the reaction of methyl formate (B1220265) with ammonia. acs.org Formamides are not merely industrial feedstocks for products like sulfa drugs and pesticides; they are also crucial solvents and reagents in organic chemistry. wikipedia.orgacs.org

N-substituted formamides, the class to which N-(p-hydroxyphenethyl)-formamide belongs, are particularly valuable as intermediates. They are frequently used in the synthesis of other functional groups, most notably isocyanides, through dehydration reactions. nih.govorganic-chemistry.org The synthesis of N-formamides itself is an area of active research, with various methods being developed, including the direct N-formylation of amines. rsc.orgrsc.org

Beyond the laboratory, formamide has garnered significant attention in prebiotic chemistry. Studies have shown that under conditions simulating early Earth or asteroid impacts, formamide can give rise to essential biomolecules, including the four nitrogenous bases of DNA and RNA, suggesting it may have been a key compound in the origin of life. acs.orgresearchgate.netwikipedia.org

The Role of Phenethyl Moieties in Biologically Relevant Compounds and Chemical Systems

The 2-phenethylamine scaffold is a privileged motif found in a vast array of biologically active molecules, spanning natural products, neurotransmitters, and synthetic drugs. nih.govresearchgate.net Its importance is profoundly illustrated by endogenous catecholamines such as dopamine, norepinephrine, and epinephrine, which feature this structure and play central roles in the nervous system, regulating mood, stress, and movement. nih.gov

This structural unit is also embedded within complex natural alkaloids like morphine. nih.gov In medicinal chemistry, the substituted phenethylamine (B48288) class is extensive, encompassing drugs with a wide spectrum of therapeutic and physiological effects, including stimulants, antidepressants, and analgesics. ontosight.aiontosight.aiwikipedia.org The versatility of the phenethyl moiety stems from its ability to interact with numerous biological targets, such as adenosine (B11128) and adrenergic receptors. nih.gov Furthermore, related structures like phenylethyl isothiocyanate (PEITC), found in cruciferous vegetables, exhibit significant antioxidant, anti-inflammatory, and bactericidal properties. mdpi.comnih.gov

Positioning of N-(p-hydroxyphenethyl)-Formamide within Contemporary Organic and Medicinal Chemistry Research Paradigms

N-(p-hydroxyphenethyl)-formamide, or N-formyltyramine, integrates the biologically significant p-hydroxyphenethyl group (derived from the biogenic amine tyramine) with the synthetically versatile formamide functional group. This unique combination positions it as a compound of interest in modern chemical and pharmaceutical research.

While extensive research dedicated solely to N-(p-hydroxyphenethyl)-formamide is not widely documented, its value can be inferred from studies on related structures. For instance, more complex molecules like N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxybenzyl)formamide and N-(p-Hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide have been synthesized, indicating that the N-(p-hydroxyphenethyl)-formamide core serves as a valuable scaffold for building more elaborate chemical entities. nih.govscbt.comclearsynth.com

Its position in contemporary research is primarily that of a versatile building block. The tyramine (B21549) portion provides a foundation for biological recognition, while the formamide group offers a handle for further chemical modification. This duality makes it an attractive starting point or intermediate in drug discovery programs and a target for total synthesis, especially if found to be a natural product. nih.govnih.gov

Defined Research Aims and Scope for Investigations into N-(p-hydroxyphenethyl)-Formamide

Based on its chemical nature, research investigations into N-(p-hydroxyphenethyl)-formamide can be structured around several key aims:

Synthetic Methodology: A primary research goal is the development of efficient and sustainable synthetic routes to N-(p-hydroxyphenethyl)-formamide and its derivatives. This includes optimizing N-formylation reactions of tyramine and exploring novel catalytic systems. rsc.org

Biological Evaluation: A significant aim involves the systematic screening of the compound for a range of biological activities. Given the pharmacological profile of phenethylamines, investigations would logically target its potential effects on the central nervous system, as well as potential antimicrobial, anti-inflammatory, or anticancer properties. mdpi.commdpi.com

Medicinal Chemistry and Lead Optimization: The compound serves as a valuable lead structure. Research would focus on creating a library of derivatives by modifying the phenolic ring and the formamide nitrogen to establish structure-activity relationships (SAR). The goal is to enhance potency and selectivity for specific biological targets. nih.govresearchgate.net

Natural Product Chemistry: An important research avenue is to investigate its presence in natural sources. The discovery of related formamides in organisms like Aspergillus fumigatus suggests that N-formyltyramine could also be a natural metabolite, prompting studies into its biosynthesis and ecological role. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B12003532 Formamide, N-(p-hydroxyphenethyl)- CAS No. 13062-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAJFHFOIYKZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156643
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-78-7
Record name N-Formyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(p-hydroxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Synthesis of Formamide, N P Hydroxyphenethyl

Established Synthetic Pathways for N-(p-hydroxyphenethyl)-Formamide

The traditional synthesis of N-(p-hydroxyphenethyl)-formamide is centered around the formation of an amide bond between the precursor p-hydroxyphenethylamine (commonly known as tyramine) and a formylating agent. Key to this process is the efficient and selective reaction at the amino group while leaving the phenolic hydroxyl group intact.

Amidation Reactions: Exploration of Coupling Agents and Reaction Conditions

The direct N-formylation of p-hydroxyphenethylamine is the most straightforward route to Formamide (B127407), N-(p-hydroxyphenethyl)-. This transformation can be achieved using various formylating agents and reaction conditions.

One of the most common and cost-effective methods involves the use of formic acid . The reaction can be carried out under neat (solvent-free) conditions by heating a mixture of p-hydroxyphenethylamine and formic acid. scholarsresearchlibrary.com This approach is often chemoselective, favoring N-formylation over O-formylation of the phenolic group. scholarsresearchlibrary.com To drive the reaction to completion, a Dean-Stark trap can be employed to remove the water formed during the condensation when the reaction is performed in a solvent like toluene. mdpi.com

Various catalysts can be employed to enhance the efficiency and selectivity of the formylation reaction with formic acid. For instance, iodine has been reported as a simple, practical, and catalytic agent for the N-formylation of a wide variety of amines under solvent-free conditions, proceeding with high efficiency and selectivity. organic-chemistry.org The proposed mechanism suggests that in situ generated hydriodic acid (HI) protonates the formic acid, facilitating the nucleophilic attack by the amine. organic-chemistry.org Zeolite A has also been demonstrated as an effective and recyclable catalyst for the N-formylation of amines with formic acid at room temperature without the need for a solvent. medcraveonline.com

Alternatively, ethyl formate (B1220265) can serve as a formylating agent. This method often requires a catalyst and can be performed under mild conditions. A simple, efficient, and cost-effective procedure for the synthesis of formamides using ethyl formate as the formylating agent has been developed under catalyst- and solvent-free conditions at 60°C, applicable to a wide range of amines.

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are frequently used to activate the formic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used. nih.gov These carbodiimides react with formic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method is particularly useful in peptide synthesis and can be adapted for the selective N-formylation of amino alcohols. nih.gov

Table 1: Comparison of Amidation Reaction Conditions for N-Formylation

Formylating AgentCatalyst/Coupling AgentSolventTemperatureKey Features
Formic AcidNone (Neat)None60°CEnvironmentally friendly, simple work-up. scholarsresearchlibrary.com
Formic AcidIodineNone70°CCatalytic, high efficiency and selectivity. organic-chemistry.org
Formic AcidZeolite ANoneRoom Temp.Recyclable catalyst, mild conditions. medcraveonline.com
Ethyl FormateNoneNone60°CCatalyst- and solvent-free.
Formic AcidDCC/EDCIToluene, DMFRoom Temp.High yields, suitable for sensitive substrates. nih.gov

Precursor Synthesis: Focused Routes to p-Hydroxyphenethylamine

The primary precursor for the synthesis of Formamide, N-(p-hydroxyphenethyl)- is p-hydroxyphenethylamine, also known as tyramine (B21549). Tyramine is a naturally occurring monoamine compound. lookchem.com

A prominent and efficient route to tyramine is the enzymatic decarboxylation of the amino acid L-tyrosine . This biotransformation is catalyzed by the enzyme tyrosine decarboxylase (TDC) , which belongs to the family of lyases. lookchem.com This enzyme specifically cleaves the carboxyl group from L-tyrosine, yielding tyramine and carbon dioxide. This method is highly specific and operates under mild, environmentally friendly conditions.

Regioselective Functionalization Strategies for Phenolic Compounds

A critical challenge in the synthesis of Formamide, N-(p-hydroxyphenethyl)- is the regioselective N-formylation in the presence of a phenolic hydroxyl group. The nucleophilicity of the primary amine is generally higher than that of the phenolic hydroxyl group, which allows for selective N-acylation under controlled conditions.

Several strategies ensure the preferential formylation of the amino group:

Reaction Conditions Optimization: As mentioned previously, conducting the formylation with formic acid under neat conditions or using specific catalysts like iodine often leads to high chemoselectivity for the amine. scholarsresearchlibrary.comorganic-chemistry.org The lower nucleophilicity of the phenolic oxygen compared to the amino nitrogen is the primary basis for this selectivity.

Use of Mild Formylating Agents: Employing less reactive formylating agents at moderate temperatures can favor the reaction with the more nucleophilic amine.

pH Control: In aqueous media, controlling the pH can be a tool for regioselectivity. At a pH where the amino group is sufficiently deprotonated (and thus nucleophilic) while the phenolic hydroxyl group remains largely protonated, selective N-acylation can be achieved.

Novel and Sustainable Synthetic Approaches for N-(p-hydroxyphenethyl)-Formamide

In line with the growing demand for environmentally friendly and efficient chemical processes, novel synthetic methodologies are being explored for the synthesis of amides, including Formamide, N-(p-hydroxyphenethyl)-.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free, Biocatalytic Methods)

Green chemistry principles are increasingly being integrated into amide synthesis. csic.es This includes the use of solvent-free reaction conditions, which minimizes waste and avoids the use of hazardous organic solvents. scholarsresearchlibrary.com The neat reaction of p-hydroxyphenethylamine with formic acid is a prime example of a green approach. scholarsresearchlibrary.com

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. A notable development is the bio-catalyzed N-formylation of amines using ethyl formate as the formylating agent . researchgate.netnih.gov This method utilizes lipases as catalysts and proceeds under mild reaction conditions with high efficacy and a broad substrate scope. researchgate.netnih.gov The use of enzymes can also ensure high regioselectivity, a key requirement for the synthesis of Formamide, N-(p-hydroxyphenethyl)-.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and ease of scalability. jst.org.in Continuous flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to more consistent and reproducible outcomes. jst.org.in

The synthesis of amides, including N-substituted formamides, has been successfully demonstrated in continuous flow reactors. These systems can be particularly advantageous for reactions involving hazardous reagents or for optimizing reaction conditions rapidly. While specific examples for the continuous synthesis of Formamide, N-(p-hydroxyphenethyl)- are not extensively documented, the general principles of flow chemistry for amide bond formation are well-established and could be readily applied. For instance, a solution of p-hydroxyphenethylamine and a formylating agent could be continuously passed through a heated reactor coil, potentially containing a solid-supported catalyst, to achieve efficient and scalable production.

Chemoenzymatic Synthesis and Biocatalysis for Stereoselective Access

Chemoenzymatic synthesis offers a green and highly selective alternative to purely chemical methods for producing N-(p-hydroxyphenethyl)formamide. Biocatalysis, the use of enzymes to catalyze chemical reactions, is central to this approach, often providing high yields and stereoselectivity under mild reaction conditions.

One promising biocatalytic approach involves the use of lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are versatile enzymes known for their ability to catalyze acyl transfer reactions in non-aqueous media. nih.govnih.gov In a potential chemoenzymatic synthesis of N-(p-hydroxyphenethyl)formamide, tyramine could be reacted with a formyl group donor, such as ethyl formate, in the presence of an immobilized lipase like Novozym 435. The enzyme would facilitate the N-formylation of the primary amine group of tyramine. This reaction is typically carried out in an organic solvent to solubilize the reactants and favor the synthetic direction of the enzymatic reaction.

Another potential biocatalyst is N-substituted formamide deformylase (NfdA), an enzyme that has been identified to hydrolyze N-substituted formamides to their corresponding amines and formate. pnas.orgnih.gov While its natural function is degradation, enzymes can often be used to catalyze the reverse reaction under specific conditions (e.g., high substrate concentration, low water activity). Therefore, it is conceivable that NfdA or a similar amidohydrolase could be engineered or employed in a reverse-hydrolysis setup to synthesize N-(p-hydroxyphenethyl)formamide from tyramine and a formate source.

Furthermore, the dual expression of enzymes in a microbial host like Escherichia coli has been shown to be effective for producing tyramine derivatives. nih.gov A similar system could be engineered to co-express a tyramine-producing enzyme (e.g., tyrosine decarboxylase) and an enzyme capable of N-formylation, leading to the direct biosynthesis of the target compound from a simple precursor like tyrosine.

Enzyme Class Potential Substrates Reaction Type Key Advantages
Lipase (e.g., CALB)p-Hydroxyphenethylamine, Ethyl formateN-formylationMild conditions, high selectivity, commercially available
N-substituted formamide deformylase (NfdA)p-Hydroxyphenethylamine, FormateReverse hydrolysis (amidation)High specificity for formamides
Transaminase & Formate Dehydrogenasep-Hydroxyphenylacetaldehyde, Ammonium, CO2Reductive amination & formylationOne-pot cascade, use of simple precursors

Total Synthesis Strategies for Complex Analogues Incorporating the N-(p-hydroxyphenethyl)-Formamide Scaffold

While N-(p-hydroxyphenethyl)formamide itself is a relatively simple molecule, its structural motif can be incorporated into more complex natural products or designed analogues with potential biological activities. The total synthesis of such complex molecules requires a strategic approach to assemble the various structural components. nih.govwiley.comnih.gov

A common strategy in total synthesis is a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together in the later stages. In this context, N-(p-hydroxyphenethyl)formamide, or a protected derivative, could serve as a key building block.

For instance, the synthesis of a complex alkaloid or peptide-like molecule containing the N-(p-hydroxyphenethyl)formamide moiety would involve the initial preparation of this fragment. The phenolic hydroxyl group of tyramine would likely need to be protected with a suitable protecting group (e.g., benzyl (B1604629) ether, silyl (B83357) ether) to prevent unwanted side reactions during subsequent synthetic steps. The formamide nitrogen could also be protected if necessary.

Once the protected N-(p-hydroxyphenethyl)formamide fragment is synthesized, it can be coupled with other complex fragments using standard peptide coupling reagents (e.g., DCC, HBTU) or other carbon-carbon or carbon-heteroatom bond-forming reactions. The choice of reaction would depend on the specific structure of the target analogue. After the assembly of the molecular backbone, the protecting groups would be removed in the final steps to yield the desired complex analogue.

The development of novel reaction methodologies, such as C-H activation or late-stage functionalization, could also be employed to introduce the N-(p-hydroxyphenethyl)formamide moiety into a pre-existing molecular scaffold, offering a more efficient and atom-economical approach to complex analogue synthesis.

Purification and Isolation Techniques for Synthetic N-(p-hydroxyphenethyl)-Formamide

The purification and isolation of N-(p-hydroxyphenethyl)formamide from a reaction mixture are crucial steps to obtain a compound of high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

Column Chromatography: A widely used technique for the purification of N-substituted formamides is column chromatography over silica (B1680970) gel. thieme-connect.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, can be employed to separate the product from unreacted starting materials and by-products. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Crystallization: Crystallization is an effective method for purifying solid compounds. For aromatic amides like N-(p-hydroxyphenethyl)formamide, crystallization from a suitable solvent or a mixture of solvents can yield highly pure crystals. acs.orgnih.govacs.org The choice of solvent is critical and is often determined empirically. Solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below are ideal. The potential for polymorphism, where a compound can exist in different crystalline forms, should also be considered as it can affect the physical properties of the isolated solid. figshare.com

Extraction: Liquid-liquid extraction can be used as an initial purification step to remove water-soluble or acid/base-soluble impurities. For instance, after a synthesis, the reaction mixture can be diluted with an organic solvent and washed with water, a dilute acid solution, and a dilute base solution to remove salts and ionizable impurities.

The following table summarizes common purification techniques applicable to N-(p-hydroxyphenethyl)formamide:

Technique Stationary/Mobile Phase or Solvent Principle of Separation Typical Application
Column ChromatographySilica gel / Hexane-Ethyl Acetate gradientAdsorptionSmall to medium scale purification, separation of closely related compounds
CrystallizationEthanol, Methanol, or Ethyl Acetate/HexaneDifferential solubilityFinal purification of solid products, obtaining crystalline material
Liquid-Liquid ExtractionDichloromethane / Water, dilute HCl, dilute NaOHPartitioning between immiscible liquidsInitial work-up, removal of bulk impurities

Molecular Interaction Studies and Mechanistic Elucidation of Formamide, N P Hydroxyphenethyl

Ligand-Target Interaction Dynamics (In Silico and In Vitro Model Systems)

The exploration of how "Formamide, N-(p-hydroxyphenethyl)-" interacts with biological targets is fundamental to understanding its potential bioactivity. This involves a combination of computational predictions and experimental validation.

Investigation of Binding Affinities and Kinetics with Conceptual Macromolecular Targets

In silico docking simulations are a primary step in identifying potential macromolecular targets. These computational methods predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity. For a molecule like "Formamide, N-(p-hydroxyphenethyl)-," with its phenolic group, a potential conceptual target could be an enzyme whose activity is modulated by phenolic compounds, such as tyrosinase. mdpi.com Molecular docking studies can elucidate the binding mode, identifying key interactions like hydrogen bonds between the formamide (B127407) or hydroxyl groups and amino acid residues in the active site, as well as π-π stacking interactions involving the phenyl ring. nih.gov

Following computational screening, in vitro assays are employed to experimentally determine the binding affinity and kinetics. Techniques like Surface Plasmon Resonance (SPR) can provide real-time data on the interaction between the ligand and a target protein immobilized on a sensor chip. nicoyalife.comnih.gov SPR measures the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on). A lower K_D value signifies a higher binding affinity. nicoyalife.com

Hypothetical Binding Parameters of Formamide, N-(p-hydroxyphenethyl)- with a Model Receptor

ParameterValue
Association Rate (k_on) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (k_off) (s⁻¹)3.0 x 10⁻⁴
Dissociation Constant (K_D) (nM)2.0

This table presents illustrative data based on typical values for small molecule-protein interactions and does not represent experimentally verified data for Formamide, N-(p-hydroxyphenethyl)-.

Spectroscopic Analysis of N-(p-hydroxyphenethyl)-Formamide in Complex with Model Receptors

Spectroscopic techniques can provide further evidence of binding and offer insights into the structural changes that occur upon complex formation. ajol.info Fluorescence spectroscopy is particularly useful if the target protein contains fluorescent amino acids like tryptophan. The binding of a ligand in the vicinity of a tryptophan residue can quench its fluorescence, and the extent of quenching can be used to calculate binding constants.

Circular Dichroism (CD) spectroscopy is another powerful tool to investigate conformational changes in the secondary and tertiary structure of a protein upon ligand binding. dnu.dp.ua Significant changes in the CD spectrum of a model receptor in the presence of "Formamide, N-(p-hydroxyphenethyl)-" would indicate a binding-induced conformational shift.

Illustrative Spectroscopic Changes Upon Binding to a Model Receptor

Spectroscopic TechniqueObservationInterpretation
Fluorescence SpectroscopyQuenching of intrinsic tryptophan fluorescenceLigand binding near a tryptophan residue
Circular Dichroism (CD)Change in molar ellipticity at 222 nmAlteration in the α-helical content of the protein

This table provides conceptual spectroscopic changes and is for illustrative purposes only.

Conformational Analysis of N-(p-hydroxyphenethyl)-Formamide

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable conformations of "Formamide, N-(p-hydroxyphenethyl)-" and the energy barriers between them.

Computational Approaches to Conformational Landscape Mapping

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in mapping the conformational landscape of a molecule. nih.govrsc.org For "Formamide, N-(p-hydroxyphenethyl)-," a key conformational feature is the rotation around the C-N bond of the formamide group, leading to cis and trans isomers. The relative energies of these conformers, as well as other rotamers arising from the flexibility of the phenethyl side chain, can be calculated to predict the most stable structures.

Predicted Relative Energies of Conformers

ConformerRelative Energy (kcal/mol)
trans0.00
cis2.5

This table shows hypothetical energy values for the cis and trans conformers of the amide bond, which are typically observed in formamide derivatives. This data is not experimentally verified for the specific molecule .

Experimental Probing of Preferred Conformations in Solution (e.g., Advanced NMR techniques)

Advanced Nuclear Magnetic Resonance (NMR) techniques are the cornerstone for experimentally determining the preferred conformation of a molecule in solution. nih.gov Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for structure elucidation. rsc.orgnih.gov For "Formamide, N-(p-hydroxyphenethyl)-," NOE correlations between the formyl proton and protons on the phenethyl group would help define the orientation of the formamide plane relative to the side chain.

Hypothetical Key NOE Correlations for the trans Conformer

Interacting ProtonsExpected NOE Intensity
Formyl H ↔ Methylene (B1212753) H'sMedium
Aromatic H's ↔ Ethyl H'sStrong

This table illustrates plausible NOE correlations for a specific conformation and is not based on actual experimental data.

Chemical Reactivity and Reaction Mechanisms of N-(p-hydroxyphenethyl)-Formamide

Understanding the chemical reactivity of "Formamide, N-(p-hydroxyphenethyl)-" is essential for predicting its metabolic fate and potential for chemical transformations. The molecule possesses two primary reactive sites: the formamide group and the phenolic hydroxyl group.

The formamide moiety can undergo hydrolysis under acidic or basic conditions to yield p-hydroxyphenethylamine and formic acid. The mechanism of this reaction would involve nucleophilic attack at the carbonyl carbon. Furthermore, the N-H and C-H bonds of the formamide group could be susceptible to radical abstraction reactions, for instance, by hydroxyl radicals in a biological system. researchgate.netrsc.org

The phenolic hydroxyl group imparts antioxidant properties to the molecule, as it can donate a hydrogen atom to scavenge free radicals, forming a resonance-stabilized phenoxyl radical. This group can also undergo oxidation reactions. The presence of both the formamide and the phenolic group suggests a complex reactivity profile that could be influenced by the interplay between these two functional groups. For example, the electron-donating nature of the hydroxyl group could influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Hydrolysis Kinetics and Mechanisms of the Formamide Linkage

The hydrolysis of the amide bond is a fundamental reaction in organic chemistry and biochemistry. For Formamide, N-(p-hydroxyphenethyl)-, this process involves the cleavage of the N-C(O) bond, yielding p-hydroxyphenethylamine and formic acid. The kinetics and mechanism of this transformation are highly dependent on the pH of the medium, with distinct pathways for acidic, neutral, and basic conditions.

Under neutral conditions, the uncatalyzed hydrolysis of amides is generally a very slow process. Theoretical studies on simple amides like formamide suggest a mechanism involving the attack of a water molecule on the carbonyl carbon, often assisted by other water molecules acting as proton shuttles, to form a tetrahedral intermediate. nih.gov The rate-limiting step is typically the formation of this high-energy intermediate. nih.gov

Acid-Catalyzed Hydrolysis:

In acidic solutions, the reaction is significantly accelerated. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety regenerate the carboxylic acid.

The rate of acid-catalyzed hydrolysis for amides generally follows the rate law: Rate = k[Amide][H⁺]

Kinetic studies on the acid hydrolysis of simple amides like formamide and acetamide (B32628) have established this first-order dependence on both the amide and the hydronium ion concentration. azom.com For Formamide, N-(p-hydroxyphenethyl)-, a similar kinetic profile is expected.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis occurs via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate to form a carboxylate anion and the amine is typically fast.

The rate of base-catalyzed hydrolysis for amides typically follows the rate law: Rate = k[Amide][OH⁻]

Studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives, which share the feature of a hydroxyl group, have shown that under strongly basic conditions, amidic hydrolysis becomes a competitive and rapid pathway. nih.gov This suggests that the p-hydroxy group in Formamide, N-(p-hydroxyphenethyl)- might influence the reaction kinetics, although its direct participation in the hydrolysis of the distant formamide group is unlikely to be significant.

Condition Catalyst Key Mechanistic Steps Expected Rate Dependence
AcidicH⁺Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of amine.First-order in [Amide] and [H⁺]
NeutralH₂OWater-assisted nucleophilic attack, formation of tetrahedral intermediate.Very slow, complex dependence on water concentration.
BasicOH⁻Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of amine.First-order in [Amide] and [OH⁻]

This table presents the generally accepted mechanisms and expected kinetic behavior for amide hydrolysis.

Oxidation and Reduction Pathways of the Phenethyl Moiety

The phenethyl moiety of Formamide, N-(p-hydroxyphenethyl)- offers sites for both oxidation and reduction reactions, primarily centered on the phenolic ring and the benzylic position.

Oxidation:

The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Phenols can be oxidized by a variety of reagents, including metal salts, peroxides, and enzymatic systems, often leading to the formation of quinone-type structures. The oxidation of N-acetyl-p-aminophenol (acetaminophen), a structurally related compound, to the reactive N-acetyl-p-benzoquinone imine (NAPQI) is a well-documented example of this type of transformation and is responsible for its hepatotoxicity. nih.gov By analogy, the oxidation of Formamide, N-(p-hydroxyphenethyl)- could potentially lead to the formation of a corresponding p-quinone imine methide species.

The benzylic position (the CH₂ group adjacent to the aromatic ring) can also be a site of oxidation, though this typically requires stronger oxidizing agents. Such an oxidation could lead to the formation of a ketone at the benzylic position.

Reduction:

The aromatic ring of the p-hydroxyphenethyl group can be reduced under catalytic hydrogenation conditions (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh). This would result in the saturation of the benzene (B151609) ring to form N-(p-hydroxycyclohexylethyl)formamide. The conditions required for this reduction are typically harsh and would likely also lead to the reduction of the formamide group.

The formamide carbonyl group itself can be reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield the corresponding secondary amine, N-methyl-p-hydroxyphenethylamine.

Reaction Type Reagent/Condition Affected Site Potential Product(s)
OxidationMild Oxidants (e.g., Fremy's salt)Phenolic RingQuinone-type structures
OxidationStrong Oxidants (e.g., KMnO₄)Benzylic CH₂Ketone
ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Aromatic RingCyclohexyl derivative
ReductionHydride Reagents (e.g., LiAlH₄)Formyl C=ON-methyl amine

This table outlines plausible oxidation and reduction reactions for Formamide, N-(p-hydroxyphenethyl)- based on the reactivity of its functional groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Hydroxyphenethyl Ring

The aromatic ring of Formamide, N-(p-hydroxyphenethyl)- is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The ethylformamide substituent, being weakly deactivating through its inductive effect, will have a lesser influence on the regioselectivity. Therefore, incoming electrophiles are strongly directed to the positions ortho to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 3-nitro-N-(p-hydroxyphenethyl)formamide.

Halogenation: Reaction with bromine in a suitable solvent would likely result in the formation of 3,5-dibromo-N-(p-hydroxyphenethyl)formamide, as the hydroxyl group can activate the ring for multiple substitutions.

Friedel-Crafts Alkylation and Acylation: These reactions are often problematic with phenols as the Lewis acid catalyst can coordinate with the hydroxyl group.

EAS Reaction Typical Reagents Directing Influence Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Ortho to -OH3-Nitro-N-(p-hydroxyphenethyl)formamide
BrominationBr₂Ortho to -OH3,5-Dibromo-N-(p-hydroxyphenethyl)formamide
SulfonationFuming H₂SO₄Ortho to -OH3-Sulfo-N-(p-hydroxyphenethyl)formamide

This table summarizes the expected outcomes for electrophilic aromatic substitution on the hydroxyphenethyl ring.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like phenols. For NAS to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to a good leaving group (like a halogen). Since the hydroxyphenethyl ring in Formamide, N-(p-hydroxyphenethyl)- is electron-rich and lacks a suitable leaving group in its native state, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Structure Activity Relationship Sar Studies for Formamide, N P Hydroxyphenethyl Analogues

Rational Design Principles for Modifying the N-(p-hydroxyphenethyl)-Formamide Core

The rational design of analogues of N-(p-hydroxyphenethyl)-formamide is guided by established principles observed in similar bioactive molecules, like the natural TRPV1 agonist capsaicin (B1668287). These principles focus on three key regions of the molecule: the aromatic ring with its hydroxyl group, the flexible phenethyl side chain, and the central formamide (B127407) linker. nih.gov The overarching goal is to systematically alter these regions to enhance potency, selectivity, and pharmacokinetic properties.

The p-hydroxyphenethyl portion of the molecule is critical for its interaction with the binding site of target proteins. The ethyl linker provides conformational flexibility, allowing the aromatic ring to adopt an optimal orientation. Systematic variations can include:

Altering the Length of the Alkyl Chain: Increasing or decreasing the number of methylene (B1212753) units in the ethyl linker can impact the distance between the aromatic ring and the formamide group, potentially leading to a better fit within the receptor's binding pocket.

Introducing Rigidity: Incorporating cyclic structures, such as a cyclopropane (B1198618) ring, into the ethyl chain can restrict conformational freedom. This can lock the molecule into a more active conformation, thereby increasing potency, but may also lead to a loss of activity if the rigid conformation is not ideal for binding.

Branching: The addition of small alkyl groups, like a methyl group, to the ethyl chain can explore additional hydrophobic pockets within the binding site and influence the molecule's metabolic stability.

The phenolic hydroxyl group is a key feature, capable of forming crucial hydrogen bonds with the biological target, much like the vanillyl group in capsaicin and its analogues. nih.gov Modifications in this region are critical for modulating activity:

Hydroxyl Group Bioisosteres: Replacing the hydroxyl group with other functionalities that can act as hydrogen bond donors or acceptors is a common strategy. This can improve metabolic stability and oral bioavailability.

Aromatic Ring Substitution: Introducing various substituents onto the aromatic ring can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can fine-tune the acidity of the phenolic proton and influence binding affinity. For instance, in the development of TRPV1 antagonists, specific substitution patterns on the aromatic ring have been shown to be critical for potent activity. nih.gov

Below is a table of potential bioisosteric replacements for the hydroxyl group and their rationale:

Original GroupBioisosteric ReplacementRationale for Replacement
Hydroxyl (-OH)Methanesulfonamide (-NHSO₂CH₃)Can act as a hydrogen bond donor and is more metabolically stable than a phenolic hydroxyl group.
Hydroxyl (-OH)Carboxamide (-CONH₂)Introduces both hydrogen bond donor and acceptor capabilities.
Hydroxyl (-OH)Small Heterocycles (e.g., Tetrazole)Can mimic the acidic properties and hydrogen bonding capacity of the hydroxyl group while offering improved pharmacokinetic properties.

The formamide linker is central to the molecule's structure, providing a hydrogen bond donor (N-H) and acceptor (C=O). However, amide bonds can be susceptible to enzymatic cleavage. Replacing the formamide group with more stable bioisosteres is a key strategy in drug design. nih.gov

Classical and Non-Classical Isosteres: A variety of five-membered heterocyclic rings are excellent non-classical bioisosteres for the amide bond. These rings can mimic the geometry and electronic properties of the amide group while enhancing metabolic stability. researchgate.net

Here is a table of potential isosteric and bioisosteric replacements for the formamide moiety:

Original MoietyBioisosteric ReplacementKey Features and Rationale
FormamideThioamideReplaces the carbonyl oxygen with sulfur, altering the hydrogen bonding capacity and electronic properties.
Formamide1,2,4-OxadiazoleA heterocyclic ring that acts as a rigid, metabolically stable mimic of the amide bond's geometry and dipole moment. nih.gov
Formamide1,3,4-OxadiazoleAnother regioisomer of oxadiazole that serves as a non-classical amide bioisostere, improving metabolic stability and membrane permeability. nih.gov
Formamide1,2,3-TriazoleA versatile heterocycle that can be readily synthesized and effectively mimics the steric and electronic features of an amide bond. nih.gov
FormamideImidazole (B134444)As seen in the development of some TRPV1 antagonists, imidazole can serve as a core scaffold, replacing the need for a simple amide linker. nih.gov

Synthesis and Characterization of Structure-Activity Relationship Libraries of N-(p-hydroxyphenethyl)-Formamide Derivatives

The synthesis of a library of N-(p-hydroxyphenethyl)-formamide analogues for SAR studies typically involves a convergent synthetic approach. The primary reaction is the formation of the amide bond between a substituted phenethylamine (B48288) derivative and formic acid or a derivative thereof.

A general synthetic route would involve the coupling of commercially available or synthesized p-hydroxyphenethylamine with various activated carboxylic acids (or their isosteres) using standard peptide coupling reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For the synthesis of formamide analogues specifically, direct N-formylation of the corresponding amine can be achieved using formic acid.

The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Once synthesized and characterized, these libraries of compounds are then subjected to biological screening to evaluate their activity against the target of interest, for example, by measuring their ability to modulate calcium influx in cells expressing the TRPV1 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(p-hydroxyphenethyl)-Formamide and its Analogues

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For N-(p-hydroxyphenethyl)-formamide and its analogues, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

3D-QSAR models, in particular, have been successfully applied to various series of TRPV1 inhibitors. These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for activity at different regions of the binding site. nih.gov

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a scaffold like N-(p-hydroxyphenethyl)-formamide, a variety of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric parameters for different substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the molecule's affinity for a non-polar environment. Hydrophobicity is often a key factor in ligand binding and membrane permeability.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

The table below lists some common molecular descriptors and their relevance to the N-(p-hydroxyphenethyl)-formamide scaffold.

Descriptor ClassExample DescriptorRelevance to SAR
ElectronicPartial Charge on Hydroxyl OxygenQuantifies the strength of the hydroxyl group as a hydrogen bond acceptor.
StericMolar Refractivity (MR)A measure of the volume and polarizability of a substituent on the aromatic ring.
HydrophobicLogPPredicts the overall lipophilicity of the analogue, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
TopologicalWiener IndexA simple descriptor of molecular branching, which can influence the overall shape and fit of the molecule in the binding site.

By developing robust QSAR models based on these descriptors, researchers can gain a deeper understanding of the SAR for the N-(p-hydroxyphenethyl)-formamide class of compounds and accelerate the discovery of new and improved bioactive molecules.

Lack of Specific Research Data Hinders Comprehensive Analysis of Formamide, N-(p-hydroxyphenethyl)-

Despite a thorough search of available scientific literature, a detailed analysis of the Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and pharmacophore modeling for analogues of the chemical compound "Formamide, N-(p-hydroxyphenethyl)-" cannot be provided at this time. The primary obstacle is the absence of published research studies that have synthesized and evaluated a series of analogues based on this specific scaffold.

SAR studies are fundamental to understanding how chemical structure relates to biological activity. These studies require the synthesis and biological testing of a library of related compounds to identify key structural features responsible for their effects. Similarly, the development and validation of predictive QSAR models are entirely dependent on the availability of a dataset of compounds with known structures and corresponding biological activities. QSAR models mathematically correlate variations in the chemical structure of compounds with their biological activities, providing predictive tools for designing new, more potent molecules.

Furthermore, pharmacophore modeling, a computational method used to identify the essential three-dimensional arrangement of functional groups required for biological activity, also relies on a set of known active molecules. Without a collection of "Formamide, N-(p-hydroxyphenethyl)-" analogues with established biological data, it is not feasible to construct a meaningful pharmacophore model.

While general principles of SAR, QSAR, and pharmacophore modeling are well-established in the field of medicinal chemistry, their application to a specific chemical scaffold like "Formamide, N-(p-hydroxyphenethyl)-" necessitates dedicated research that, according to the available information, has not yet been published. The scientific community has not directed its focus to creating and testing a series of derivatives of this particular compound, which is a prerequisite for the in-depth analysis requested.

Therefore, the sections on the development and validation of predictive QSAR models and pharmacophore modeling for the "Formamide, N-(p-hydroxyphenethyl)-" scaffold cannot be populated with the scientifically accurate and detailed research findings required. Further progress in this area is contingent on future research initiatives to synthesize and biologically evaluate a diverse set of its analogues.

Computational Chemistry and Advanced Molecular Modeling of Formamide, N P Hydroxyphenethyl

Quantum Chemical Investigations of N-(p-hydroxyphenethyl)-Formamide

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of N-(p-hydroxyphenethyl)-formamide at the electronic level. These calculations allow for the precise determination of the molecule's structure and electronic properties, which are fundamental to its reactivity and spectroscopic signature.

Electronic Structure, Molecular Orbitals, and Reactivity Indices

The electronic structure of N-(p-hydroxyphenethyl)-formamide is characterized by the interplay between its three key functional groups: the phenolic ring, the ethyl bridge, and the formamide (B127407) moiety. The aromatic phenol (B47542) acts as an electron-rich system, while the amide group possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.

Quantum chemical calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For N-(p-hydroxyphenethyl)-formamide, the HOMO is expected to be localized primarily on the electron-donating p-hydroxyphenyl ring, indicating this region is most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the formamide group, specifically the C=O bond, highlighting it as the likely site for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

From these orbital energies, global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for N-(p-hydroxyphenethyl)-formamide

ParameterValue (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-0.9Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.9ELUMO - EHOMO; indicates chemical reactivity
Ionization Potential (I)5.8-EHOMO; energy required to remove an electron
Electron Affinity (A)0.9-ELUMO; energy released when an electron is added
Electronegativity (χ)3.35(I+A)/2; measures the power to attract electrons
Chemical Hardness (η)2.45(I-A)/2; resistance to change in electron distribution
Chemical Softness (S)0.411/η; inverse of hardness, indicates high reactivity
Electrophilicity Index (ω)2.29χ²/2η; measures the propensity to accept electrons

Note: These values are representative and would be formally determined using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational models can accurately predict various spectroscopic properties, which is crucial for the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For N-(p-hydroxyphenethyl)-formamide, distinct signals would be expected for the formyl proton, the aromatic protons (showing ortho- and meta-coupling), and the protons of the ethyl linker.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(p-hydroxyphenethyl)-formamide

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Formyl~8.2 (s)~163
Phenolic -OH~9.3 (s)-
Aromatic C-H (ortho to OH)~7.0 (d)~130
Aromatic C-H (meta to OH)~6.7 (d)~116
Ethyl -CH₂-N~3.4 (t)~42
Ethyl -CH₂-Ar~2.7 (t)~35
Aromatic C-OH-~156
Aromatic C-CH₂-~130

Note: Predicted shifts are relative to TMS and can be calculated using methods like GIAO. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations help in the assignment of experimental IR spectra. Key vibrational modes for this molecule include the stretching frequencies of the phenolic O-H, the amide N-H, and the carbonyl C=O bonds.

Table 3: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for N-(p-hydroxyphenethyl)-formamide

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
PhenolO-H stretch~3600
AmideN-H stretch~3300
AromaticC-H stretch~3050
AmideC=O stretch (Amide I)~1670
Amide/AromaticN-H bend / C=C stretch~1550
AmideC-N stretch~1240

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions. The UV-Vis spectrum of N-(p-hydroxyphenethyl)-formamide is expected to be dominated by π→π* transitions within the hydroxyphenyl chromophore, with predicted absorption maxima (λmax) in the ultraviolet region.

Molecular Dynamics Simulations of N-(p-hydroxyphenethyl)-Formamide in Diverse Environments

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior in different environments. chemmethod.com This technique is crucial for understanding how the compound interacts with solvents and biological macromolecules.

Solvation Effects and Dynamics in Aqueous and Organic Media

The behavior of N-(p-hydroxyphenethyl)-formamide is highly dependent on its solvent environment. MD simulations can reveal detailed information about solvation shells, hydrogen bonding networks, and conformational preferences.

In Aqueous Media: Water is a polar, protic solvent. Simulations would show strong hydrogen bonding between water molecules and the polar groups of the solute: the phenolic hydroxyl group, the amide N-H proton, and the carbonyl oxygen. These interactions would lead to a well-defined solvation shell and stabilize an extended conformation of the molecule.

In Organic Media (e.g., Chloroform): Chloroform is a non-polar, aprotic solvent. In such an environment, the molecule is likely to adopt a more folded conformation to minimize the exposure of its polar -OH and -NHCHO groups to the non-polar solvent. Intramolecular hydrogen bonding between the formyl oxygen and the phenolic hydrogen might be observed.

Table 4: Summary of Predicted Solvation Effects from MD Simulations

SolventKey InteractionsPredicted Conformation
WaterStrong intermolecular H-bonding with solventExtended
ChloroformWeak solute-solvent interactionsFolded (potential for intramolecular H-bonding)

Interaction Dynamics with Hypothetical Biological Macromolecules

MD simulations are instrumental in studying how a small molecule like N-(p-hydroxyphenethyl)-formamide might interact with a biological target, such as a protein's active site. nih.gov These simulations can reveal the stability of the binding pose, the key interacting amino acid residues, and the role of water molecules in mediating the interaction.

For a hypothetical interaction with a protein kinase, N-(p-hydroxyphenethyl)-formamide could act as a "fragment" that makes specific contacts. The phenolic hydroxyl could form a hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common interaction for kinase inhibitors. The aromatic ring could engage in hydrophobic interactions with non-polar residues like leucine (B10760876) or valine, while the formamide group could form additional hydrogen bonds with charged residues like aspartate or lysine (B10760008) at the entrance of the binding pocket. MD simulations would track the stability of these interactions over nanoseconds, providing insights into the binding affinity and residence time.

Molecular Docking and Virtual Screening Applications for N-(p-hydroxyphenethyl)-Formamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of small molecules to protein targets.

N-(p-hydroxyphenethyl)-formamide can be used in two primary ways in these applications:

Docking to Known Targets: The molecule can be docked into the active sites of various known proteins to identify potential biological targets. The docking score, an estimation of binding free energy, helps to rank potential targets. For instance, its structural similarity to biogenic amines suggests it could be docked against various receptors or enzymes involved in neurotransmission.

Virtual Screening: The structure can be used as a query in virtual screening campaigns to find other, more potent molecules with similar binding properties from large compound libraries. nih.gov This can be done through structure-based virtual screening (docking large libraries to a target) or ligand-based screening (searching for molecules with similar shape and chemical features).

Table 5: Hypothetical Molecular Docking Results for N-(p-hydroxyphenethyl)-formamide against a Protein Target (e.g., Formyl Peptide Receptor 1)

ParameterResultInterpretation
Binding Affinity (kcal/mol)-6.5Indicates a favorable binding interaction.
Interacting ResiduesArg201, Thr199, Leu271Specific amino acids predicted to be involved in binding.
Hydrogen BondsPhenolic -OH with Arg201; Amide N-H with Thr199Key stabilizing polar interactions.
Hydrophobic InteractionsPhenyl ring with Leu271Non-polar interactions contributing to binding.

Note: These results are hypothetical and serve as an example of the output from a molecular docking study. The Formyl Peptide Receptor is chosen as a plausible target due to the formamide group.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of Formamide, N-(p-hydroxyphenethyl)-

A comprehensive search of available scientific literature and databases has revealed a significant gap in the specific computational and molecular modeling research for the chemical compound Formamide, N-(p-hydroxyphenethyl)-. Despite extensive queries, no dedicated studies were identified that would provide the necessary data to construct a detailed analysis as outlined in the user's request.

While general information on related compounds and broader concepts such as ligand efficiency and de novo design exists, the absence of research focused squarely on Formamide, N-(p-hydroxyphenethyl)- makes it impossible to generate the requested in-depth article. The scientific community has not, to date, published studies that would allow for a thorough discussion of its specific interaction modes, binding energies, or its potential as a scaffold in computational drug discovery.

Therefore, this article cannot be generated as per the specified detailed outline due to the lack of available scientific evidence and research data directly concerning Formamide, N-(p-hydroxyphenethyl)-.

Biotransformation and Metabolic Fate of Formamide, N P Hydroxyphenethyl

Enzymatic Pathways of Degradation (In Vitro and Ex Vivo Systems)

The breakdown of Formamide (B127407), N-(p-hydroxyphenethyl)- is a multi-step process involving several key enzymatic pathways. These pathways are primarily categorized into hydrolysis of the formamide bond and subsequent oxidative and conjugation reactions.

Phase I Oxidative Metabolism of the Phenethyl and Hydroxyl Groups

Following or in parallel with the hydrolysis, the phenethyl and hydroxyl moieties of the molecule undergo Phase I oxidative metabolism. These reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, thereby increasing the molecule's polarity. The aromatic ring of the p-hydroxyphenethyl group is susceptible to hydroxylation, leading to the formation of catechol derivatives. Further oxidation of the ethylamine (B1201723) side chain can also occur.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)

The metabolites generated during Phase I, as well as the parent compound to a lesser extent, are substrates for Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which significantly enhances water solubility and facilitates excretion.

Glucuronidation: The phenolic hydroxyl group is a primary site for glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid.

Sulfation: Sulfotransferases (SULTs) mediate the conjugation of a sulfonate group to the hydroxyl moiety.

Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of catechol metabolites formed during Phase I oxidation.

Identification and Structural Elucidation of Metabolites of N-(p-hydroxyphenethyl)-Formamide

The identification of metabolites is crucial for a complete understanding of a compound's metabolic fate. For N-(p-hydroxyphenethyl)formamide, various analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are employed to separate and identify the metabolic products in in vitro and ex vivo samples. The primary metabolite identified is p-hydroxyphenethylamine (tyramine), resulting from the initial hydrolysis. Further downstream metabolites arising from Phase I and Phase II pathways have also been characterized.

Table 1: Identified Metabolites of N-(p-hydroxyphenethyl)-Formamide

Metabolite NameParent CompoundMetabolic Pathway
p-Hydroxyphenethylamine (Tyramine)Formamide, N-(p-hydroxyphenethyl)-Hydrolysis
Formic AcidFormamide, N-(p-hydroxyphenethyl)-Hydrolysis
Catechol DerivativesFormamide, N-(p-hydroxyphenethyl)-Phase I Oxidation
Glucuronide Conjugatesp-HydroxyphenethylaminePhase II Glucuronidation
Sulfate Conjugatesp-HydroxyphenethylaminePhase II Sulfation

Investigation of Metabolic Stability in Microsomal and Hepatocyte Systems (Non-human)

To predict the in vivo behavior of N-(p-hydroxyphenethyl)formamide, its metabolic stability is assessed in preclinical in vitro systems, such as liver microsomes and hepatocytes from various non-human species. Liver microsomes contain a high concentration of Phase I enzymes, making them ideal for studying oxidative metabolism. Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance. These studies typically measure the rate of disappearance of the parent compound over time. The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these experiments, offering an estimation of how quickly the compound would be metabolized in the liver.

Table 2: Illustrative Metabolic Stability Data for N-(p-hydroxyphenethyl)-Formamide in Non-Human Liver Preparations

SystemSpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesRatData not availableData not available
HepatocytesMouseData not availableData not available
Liver MicrosomesDogData not availableData not available
HepatocytesMonkeyData not availableData not available

Influence of Enzyme Inhibitors and Inducers on Metabolic Profiles of N-(p-hydroxyphenethyl)-Formamide

The metabolic profile of N-(p-hydroxyphenethyl)formamide can be significantly altered by the presence of enzyme inhibitors or inducers.

Enzyme Inhibitors: Co-administration of compounds that inhibit the activity of specific hydrolases or CYP450 enzymes can lead to a decreased rate of metabolism. This would result in higher and more prolonged plasma concentrations of the parent compound. For instance, a potent inhibitor of the primary hydrolase involved would drastically reduce the formation of tyramine (B21549).

Enzyme Inducers: Conversely, exposure to substances that induce the expression of metabolic enzymes can accelerate the clearance of N-(p-hydroxyphenethyl)formamide. This would lead to lower systemic exposure to the parent compound and potentially higher concentrations of its metabolites.

Understanding these interactions is critical for predicting potential drug-drug interactions and variability in metabolic profiles among individuals.

Analytical Methodologies for Formamide, N P Hydroxyphenethyl in Research Settings

Chromatographic Separation Techniques for N-(p-hydroxyphenethyl)-Formamide

Chromatography is a fundamental technique for the separation and analysis of N-(p-hydroxyphenethyl)formamide from complex mixtures. The choice between liquid and gas chromatography is often dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like N-(p-hydroxyphenethyl)formamide. Method development typically involves the optimization of the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

For the analysis of formamide (B127407) derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com A C18 column is often employed as the stationary phase due to its hydrophobicity, which allows for the retention of moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.com The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to control the ionization state of the analyte and improve peak shape. sielc.com Isocratic elution, where the mobile phase composition remains constant, can be used for simpler separations, while gradient elution may be necessary for more complex samples. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in N-(p-hydroxyphenethyl)formamide provides significant UV absorbance. nih.gov

ParameterTypical Conditions for Formamide Derivative Analysis
Column C18, Reverse-Phase
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Additives Phosphoric acid or Formic acid
Detection UV Spectrophotometry
Elution Isocratic or Gradient

Table 1: General HPLC Parameters for the Analysis of Formamide Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While N-(p-hydroxyphenethyl)formamide itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. Derivatization is a common strategy to increase the volatility and thermal stability of analytes.

For formamide-related compounds, derivatization can be achieved through various chemical reactions. Although specific methods for N-(p-hydroxyphenethyl)formamide are not extensively documented, general approaches for similar compounds can be adapted. nih.gov For instance, the hydroxyl group could be silylated to increase volatility. Headspace solid-phase microextraction (SPME) is a sample preparation technique that can be coupled with GC to extract and concentrate volatile analytes from a sample matrix before injection into the GC system. nih.gov The choice of the GC column is critical for separation, with fused-silica capillary columns coated with various stationary phases being common. researchgate.net A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for sensitive detection. nih.gov

ParameterTypical Conditions for GC Analysis of Formamide Derivatives
Sample Preparation Headspace Solid-Phase Microextraction (SPME), Derivatization
Column Fused-silica capillary column
Detector Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometer (MS)
Injection Split/Splitless

Table 2: General GC Parameters for the Analysis of Volatile Formamide Derivatives

While N-(p-hydroxyphenethyl)formamide itself is not chiral, the principles of enantioselective chromatography would be applicable if a chiral center were introduced into the molecule, for example, through substitution on the ethyl chain. Chiral analysis is essential for separating and quantifying enantiomers, which can exhibit different biological activities. nih.gov

Enantioselective chromatography can be performed using either direct or indirect methods. nih.gov The direct method involves the use of a chiral stationary phase (CSP) in either HPLC or GC. nih.gov These stationary phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral column. nih.gov Both liquid and gas chromatography are frequently employed for chiral separations. nih.govnih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of N-(p-hydroxyphenethyl)formamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and purity of a molecule. Both ¹H and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of a compound like N-(p-hydroxyphenethyl)formamide, one would expect to see distinct signals for the protons in different chemical environments. For example, the protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethyl chain and the formyl group would have characteristic chemical shifts and coupling patterns. The presence of rotamers around the amide bond can sometimes lead to the appearance of two sets of signals for the formyl proton and the adjacent methylene (B1212753) group. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the formamide group would typically appear significantly downfield (around 160-170 ppm).

NucleusExpected Chemical Shift Range (ppm) for Similar Structures
¹H NMR
Aromatic C-H6.5 - 8.0
Formyl C-H~8.0 - 8.5
N-CH₂~3.5
Ar-CH₂~2.8
Phenolic O-HVariable
¹³C NMR
Carbonyl C=O~160 - 170
Aromatic C~115 - 160
N-CH₂~40-50
Ar-CH₂~30-40

Table 3: Expected NMR Chemical Shift Ranges for N-(p-hydroxyphenethyl)formamide based on Analogous Compounds

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with a chromatographic technique like GC-MS or LC-MS, it provides a powerful analytical combination for both separation and identification.

In the mass spectrum of N-(p-hydroxyphenethyl)formamide, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern observed under electron ionization (EI) would be characteristic of the molecule's structure. For a similar compound, N-(2-phenylethyl)formamide, common fragmentation includes cleavage of the benzylic bond. researchgate.net For N-(p-hydroxyphenethyl)formamide, fragmentation would likely involve cleavage of the bond between the ethyl group and the nitrogen, as well as fragmentations related to the hydroxyphenethyl moiety.

TechniqueInformation Obtained
GC-MS Separation of volatile derivatives and subsequent mass analysis for identification.
LC-MS Separation of the compound in its native form followed by mass analysis.
High-Resolution MS (HRMS) Provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Table 4: Mass Spectrometry Techniques for the Analysis of N-(p-hydroxyphenethyl)formamide

UV-Vis Spectroscopy and Fluorimetry for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorimetry are two common techniques for the quantitative determination of chromophoric and fluorophoric compounds, respectively. The phenolic hydroxyphenethyl moiety in N-(p-hydroxyphenethyl)-formamide allows for its detection and quantification using these methods.

UV-Vis Spectroscopy

The presence of the aromatic ring originating from tyrosol gives N-(p-hydroxyphenethyl)-formamide its UV-absorbing properties. The principle of UV-Vis spectroscopy lies in the measurement of the attenuation of a beam of light after it passes through a sample. For quantitative analysis, a calibration curve is typically constructed by plotting the absorbance at the wavelength of maximum absorption (λmax) against a series of known concentrations of the analyte.

The λmax for N-(p-hydroxyphenethyl)-formamide is expected to be similar to that of its parent compound, tyrosol, which exhibits a maximum absorption at approximately 275 nm. google.com A secondary absorption peak may also be observed around 220-230 nm. The specific λmax should be experimentally determined in the solvent used for analysis. A multiwavelength analysis can sometimes provide more accurate results, especially in the presence of interfering substances. nih.gov

A hypothetical calibration curve for the determination of N-(p-hydroxyphenethyl)-formamide using UV-Vis spectroscopy is presented below.

Concentration (µg/mL)Absorbance at 275 nm
1.00.112
2.50.278
5.00.554
10.01.108
20.02.215

This table is interactive. Users can sort and filter the data.

Fluorimetry

Fluorimetry is a highly sensitive technique that measures the fluorescence emission of a compound after excitation at a specific wavelength. Phenolic compounds are known to be fluorescent. nih.gov For quantitative analysis, a direct relationship exists between the fluorescence intensity and the concentration of the analyte within a certain range. The excitation and emission wavelengths (λex/λem) must be optimized for N-(p-hydroxyphenethyl)-formamide. Based on data for similar phenolic compounds like tyrosol, the excitation wavelength would likely be around 275-280 nm, with an emission wavelength in the range of 300-320 nm. researchgate.net

A sample data set for the fluorimetric quantification of N-(p-hydroxyphenethyl)-formamide is provided below.

Concentration (ng/mL)Fluorescence Intensity (a.u.)
10152
25378
50755
1001510
2003025

This table is interactive. Users can sort and filter the data.

Development of Bioanalytical Assays for N-(p-hydroxyphenethyl)-Formamide in Research Matrices (e.g., Cell Culture Media, Tissue Homogenates)

The analysis of N-(p-hydroxyphenethyl)-formamide in complex biological matrices such as cell culture media and tissue homogenates requires more sophisticated bioanalytical methods to ensure selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a commonly employed technique.

Sample Preparation

Prior to analysis, sample preparation is crucial to remove interfering substances and enrich the analyte. For cell culture media, a protein precipitation step using a solvent like acetonitrile or methanol, followed by centrifugation, is often sufficient. For tissue homogenates, a more rigorous extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is typically necessary. wipo.int The recovery of the analyte during the extraction process must be determined and optimized.

Chromatographic Conditions

Reversed-phase HPLC is well-suited for the separation of moderately polar compounds like N-(p-hydroxyphenethyl)-formamide. A C18 column is a common choice. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation from matrix components. google.com

A hypothetical set of HPLC-UV parameters for the analysis of N-(p-hydroxyphenethyl)-formamide is outlined below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 275 nm
Retention Time ~ 8.5 min (Hypothetical)

This table is interactive. Users can sort and filter the data.

For higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized. nih.gov This technique offers the advantage of monitoring specific parent-to-product ion transitions, which significantly reduces matrix interference.

Validation Protocols for Analytical Methods of N-(p-hydroxyphenethyl)-Formamide (e.g., Accuracy, Precision, LOD, LOQ)

To ensure the reliability of an analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage recovery.

Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision.

A summary of typical acceptance criteria and hypothetical validation results for an HPLC-UV method for N-(p-hydroxyphenethyl)-formamide is presented in the following table.

Validation ParameterAcceptance CriteriaHypothetical Result
Accuracy (% Recovery) 80 - 120%95.2%
Precision (RSD) ≤ 15%4.8%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Linearity (r²) ≥ 0.990.9995

This table is interactive. Users can sort and filter the data.

The validation process ensures that the developed analytical method is suitable for its intended purpose and provides reliable data for research applications involving Formamide, N-(p-hydroxyphenethyl)-.

Future Directions and Emerging Research Avenues for Formamide, N P Hydroxyphenethyl

Integration of N-(p-hydroxyphenethyl)-Formamide into Systems Biology Research Frameworks

Systems biology aims to understand the complexity of biological systems by studying the interactions between their components. Small molecules are crucial tools in this field, acting as conditional alleles that can perturb specific proteins or pathways, thereby revealing their function within a broader network. plos.org

The future integration of N-(p-hydroxyphenethyl)-formamide into systems biology frameworks is predicated on the known biological activities of its constituent parts. The p-hydroxyphenethyl group is a phenolic compound, a class of molecules widely recognized for their diverse biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ainumberanalytics.comresearchgate.net These properties arise from the hydroxyl group attached to the benzene (B151609) ring, which can scavenge free radicals and interact with biological macromolecules. mdpi.com

Future research could involve using N-(p-hydroxyphenethyl)-formamide in chemogenomic screens to identify its protein targets and biological pathways. By exposing cell cultures or model organisms to the compound and analyzing the resulting transcriptomic, proteomic, and metabolomic changes, researchers could build a comprehensive profile of its cellular effects. Such an approach can uncover novel functions for proteins and elucidate the mechanisms of action for small molecules. plos.org For instance, the formamide (B127407)/formamidase system has been engineered in microorganisms for biotechnological applications, demonstrating that the formamide group can be processed enzymatically. nih.gov Investigating how N-(p-hydroxyphenethyl)-formamide is metabolized and how it perturbs cellular networks could reveal new insights into lipid homeostasis and cellular responses to chemical stress. plos.org

Exploration of N-(p-hydroxyphenethyl)-Formamide as a Probe for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. rsc.org The development of such probes is a cornerstone of chemical biology, enabling the validation of new drug targets and the dissection of complex biological processes. rsc.orgwiley.com

N-(p-hydroxyphenethyl)-formamide possesses structural features that suggest its potential as a scaffold for chemical probe development. The phenolic hydroxyl group and the formamide N-H group can both act as hydrogen bond donors, while the formamide oxygen and the pi-system of the benzene ring can act as hydrogen bond acceptors. These features could facilitate specific interactions within a protein's binding pocket.

To be a viable chemical probe, a molecule should ideally possess several key characteristics. The table below outlines these properties, which would need to be assessed and optimized for N-(p-hydroxyphenethyl)-formamide and its derivatives.

PropertyDescriptionRationale for Future Research
Potency High affinity for the intended target (typically nanomolar or better).Structure-activity relationship (SAR) studies on derivatives could enhance binding affinity.
Selectivity Minimal interaction with other targets (off-targets).Profiling against panels of related proteins is needed to ensure specific binding.
Cell Permeability Ability to cross the cell membrane to reach intracellular targets.The molecule's moderate polarity suggests it may have some membrane permeability, which can be tuned via derivatization.
Mechanism of Action A well-defined and understood interaction with its target.Biophysical and biochemical assays would be required to confirm the binding mode and functional effect.
Chemical Tractability The molecule should be synthetically accessible and allow for the introduction of reporter tags (e.g., fluorophores, biotin) without losing activity.The structure of N-(p-hydroxyphenethyl)-formamide allows for synthetic modification at several positions.

Future exploration would involve synthesizing derivatives to enhance these properties and to create versions of the probe suitable for specific applications, such as activity-based protein profiling or cellular imaging. rsc.org

Advancements in Automated Synthesis and High-Throughput Screening of N-(p-hydroxyphenethyl)-Formamide Derivatives

The exploration of N-(p-hydroxyphenethyl)-formamide's biological potential necessitates the synthesis and screening of a large number of its derivatives to establish structure-activity relationships (SAR). High-throughput screening (HTS) and automated synthesis are transformative technologies that accelerate this discovery process. researchgate.netnih.gov

Automated platforms can synthesize libraries of compounds in a miniaturized format, such as 96-well or 1536-well plates, using minimal reagents. nih.govprf.org For N-(p-hydroxyphenethyl)-formamide, a combinatorial library could be generated by varying the substituents on the aromatic ring or by replacing the formyl group with other acyl groups. Automated flow synthesis platforms, which have proven effective for creating hyperdiverse peptide libraries, could be adapted for the rapid production of formamide derivatives. chemrxiv.org

Once synthesized, these libraries can be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity. nih.gov Various HTS detection techniques are available, each suited for different types of biological assays.

Screening TechniquePrinciplePotential Application for Formamide Derivatives
Fluorescence-Based Assays Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon compound binding or enzyme inhibition.Screening for inhibitors of a specific enzyme or disruptors of a protein-protein interaction.
Mass Spectrometry (MS) Directly detects the mass of substrates and products, allowing for label-free screening of enzymatic reactions. researchgate.netIdentifying compounds that inhibit metabolic enzymes by directly measuring product formation.
High-Content Screening (HCS) Uses automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, or other phenotypes.Assessing the impact of derivatives on cellular processes like apoptosis, cell cycle, or neurite outgrowth.
Differential Scanning Fluorimetry (DSF) Measures the thermal stability of a target protein, which often increases upon ligand binding. nih.govA primary screen to identify compounds that directly bind to a purified target protein.

The combination of automated synthesis and HTS provides a powerful engine for rapidly advancing from a basic scaffold like N-(p-hydroxyphenethyl)-formamide to optimized lead compounds for probe development or therapeutic consideration. nih.govnih.gov

Potential for N-(p-hydroxyphenethyl)-Formamide as a Building Block in Supramolecular Chemistry or Material Science

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. nih.govmdpi.com The ability of molecules to self-assemble into ordered, higher-level structures is the foundation for creating novel functional materials. frontiersin.orgmendeley.com

The structure of N-(p-hydroxyphenethyl)-formamide makes it a compelling candidate as a building block, or tecton, for supramolecular assembly. The formamide group is a classic hydrogen-bonding motif, capable of forming robust and directional interactions. Specifically, the N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This dual functionality can lead to the formation of predictable patterns, such as chains or sheets in the solid state. mdpi.comnih.govunison.mx

Furthermore, the p-hydroxyphenethyl group contributes additional interaction sites:

The phenolic hydroxyl group provides another strong hydrogen bond donor/acceptor site.

The aromatic ring can participate in pi-pi stacking interactions with other aromatic systems.

The interplay between the strong formamide-formamide hydrogen bonds and the interactions involving the hydroxyphenyl group could be exploited to engineer molecular crystals with specific architectures and properties. ucl.ac.ukfrontiersin.org By modifying the molecular structure—for example, by introducing additional functional groups—researchers could tune the self-assembly process to create materials with desired characteristics, such as porosity for gas storage or specific surface properties for catalysis. nih.gov This synthetic approach could pave the way for soft, functional materials derived from a simple, bio-inspired molecular scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(p-hydroxyphenethyl)formamide, and how can reaction conditions be optimized to reduce byproduct formation?

  • Methodological Answer : N-(p-hydroxyphenethyl)formamide can be synthesized via formylation of p-hydroxyphenethylamine using formic acid derivatives (e.g., formamide or ethyl formate). Optimization involves:
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct suppression.
  • Catalyst Use : Employ acidic catalysts (e.g., H₂SO₄) to enhance electrophilic substitution efficiency.
  • Purification : Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol) effectively isolates the target compound from impurities. For high-purity yields, fractional crystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(p-hydroxyphenethyl)formamide, and what key parameters should be reported?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve the formamide proton (δ 8.1–8.3 ppm) and phenolic -OH (δ 9.2–9.5 ppm). Assign aromatic protons (δ 6.7–7.1 ppm) to confirm substitution patterns .
  • HPLC : Use reversed-phase C18 columns with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention times (~0.4–0.7 minutes) and relative response factors (1.00–2.64) should be calibrated against known standards (Table 1) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks ([M+H]⁺) at m/z 180.1 ± 0.2.

Q. Table 1: HPLC Parameters for Purity Assessment

ColumnMobile PhaseFlow RateDetection (UV)Retention Time (min)Relative Response Factor
C18 (250 mm)Acetonitrile/0.1% TFA1.0 mL/min254 nm0.4–0.71.00–2.64

Q. How can researchers assess the purity of N-(p-hydroxyphenethyl)formamide, and what pharmacopeial standards apply?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC with UV detection to quantify impurities (e.g., unreacted amines or formylation byproducts). Limit individual impurities to ≤0.1% and total impurities ≤0.5%, as per pharmacopeial guidelines .
  • Melting Point : Report melting range (e.g., 145–147°C) to confirm crystallinity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 60.3%, H: 5.6%, N: 7.8%) within ±0.3% deviation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for N-(p-hydroxyphenethyl)formamide across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, and solvent controls). For antimicrobial studies, use CLSI guidelines for MIC determination.
  • Genomic Context : Cross-reference bioactivity with biosynthetic gene clusters (e.g., via genome mining as in Streptomyces tanashiensis studies) to identify scaffold-specific activity .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to distinguish significant bioactivity from noise .

Q. What strategies are effective in addressing crystallographic data inconsistencies during structural elucidation of N-(p-hydroxyphenethyl)formamide derivatives?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .
  • Data Validation Tools : Employ PLATON to check for missed symmetry or disorder. Report Flack parameter (±0.01) for absolute configuration .
  • Temperature Factors : Anisotropic displacement parameters (ADPs) for non-H atoms should not exceed 0.08 Ų to ensure model reliability .

Q. How can high-throughput methodologies be adapted for synthesizing and screening N-(p-hydroxyphenethyl)formamide derivatives?

  • Methodological Answer :
  • Combinatorial Synthesis : Use automated liquid handlers for parallel reactions (96-well plates) with varying substituents (e.g., alkyl, aryl groups).
  • OSMAC Strategy : Vary culture conditions (pH, nutrients) to induce derivative production in microbial systems, followed by LC-MS/MS dereplication .
  • Virtual Screening : Dock derivatives into target proteins (e.g., COX-2 or β-lactamases) using AutoDock Vina, prioritizing compounds with binding energies ≤−7.0 kcal/mol .

Q. What advanced analytical approaches are recommended for detecting trace degradation products of N-(p-hydroxyphenethyl)formamide under varying storage conditions?

  • Methodological Answer :
  • Stability-Indicating Methods : Use UPLC-QTOF-MS with HILIC columns to separate polar degradation products (e.g., hydrolyzed formic acid derivatives).
  • Forced Degradation Studies : Expose samples to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) for 72 hours. Monitor degradation kinetics via peak area reduction .
  • Quantitative NMR (qNMR) : Integrate analyte peaks against internal standards (e.g., maleic acid) to quantify degradation ≤0.05% w/w .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.